(5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Catalog No.
S531491
CAS No.
914458-26-7
M.F
C26H24FNO
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(napht...

CAS Number

914458-26-7

Product Name

(5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

IUPAC Name

[5-(2-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone

Molecular Formula

C26H24FNO

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C26H24FNO/c1-2-3-8-16-28-18-20(17-25(28)23-13-6-7-15-24(23)27)26(29)22-14-9-11-19-10-4-5-12-21(19)22/h4-7,9-15,17-18H,2-3,8,16H2,1H3

InChI Key

WYNZPDDTQGVCLZ-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C=C1C2=CC=CC=C2F)C(=O)C3=CC=CC4=CC=CC=C43

Solubility

Soluble in DMSO

Synonyms

JWH-307; JWH 307; JWH307;

Canonical SMILES

CCCCCN1C=C(C=C1C2=CC=CC=C2F)C(=O)C3=CC=CC4=CC=CC=C43

Description

The exact mass of the compound (5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is 385.1842 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Fluorophenyl Group: The presence of a fluorophenyl group can influence a molecule's binding properties to biological targets. Fluorine atoms can participate in hydrogen bonding and can also affect the lipophilicity (fat solubility) of a molecule, both of which are important factors in drug design .
  • Pyrrole Ring: The pyrrole ring is a common heterocyclic scaffold found in many biologically active molecules. It can be involved in hydrogen bonding and can also participate in various aromatic interactions .
  • Naphthyl Group: The naphthyl group is a polycyclic aromatic group that can contribute to the planarity and rigidity of a molecule, which can be important for its binding affinity to biological targets .

The compound (5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is a synthetic organic molecule characterized by a complex structure that includes a pyrrole ring, a naphthalene moiety, and a fluorophenyl group. Its molecular formula is C₂₃H₂₃FNO, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The unique arrangement of these functional groups contributes to its potential biological activity and applications in medicinal chemistry.

Involving this compound can be categorized into several types:

  • Substitution Reactions: The presence of the fluorophenyl group allows for electrophilic aromatic substitution reactions, which can modify the aromatic system.
  • Condensation Reactions: The carbonyl group in the methanone structure can participate in condensation reactions with nucleophiles.
  • Reduction Reactions: The compound may undergo reduction to yield various derivatives, altering its pharmacological properties.

These reactions are facilitated by specific catalysts or conditions that enhance reactivity and selectivity.

The biological activity of (5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone has been predicted through computational methods. Studies suggest that it may exhibit:

  • Anticancer Properties: Similar compounds have shown potential in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: The structural components suggest possible interactions with neurotransmitter systems.
  • Antimicrobial Activity: Preliminary analyses indicate potential efficacy against certain bacterial strains.

The biological activity spectrum can be assessed using computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances), which analyze the structural features relative to known biological activities .

Synthesis of this compound may involve several steps:

  • Formation of the Pyrrole Ring: Utilizing a reaction between appropriate aldehydes and amines under acidic conditions to form the pyrrole structure.
  • Naphthalene Attachment: Employing Friedel-Crafts acylation to introduce the naphthalene moiety.
  • Fluorination: Introducing the fluorine atom at the para position of the phenyl ring through electrophilic fluorination techniques.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.

The potential applications of (5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone include:

  • Pharmaceutical Development: As a candidate for drug development targeting cancer or neurological disorders.
  • Research Tool: In studies investigating receptor interactions or enzyme inhibition.
  • Chemical Probes: For exploring biochemical pathways in cellular systems.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Receptor Binding Assays: Evaluating its affinity for specific receptors related to its proposed therapeutic effects.
  • Enzyme Inhibition Tests: Determining whether it can inhibit key enzymes involved in disease processes.
  • Cell Line Studies: Observing its effects on various cancerous and non-cancerous cell lines to assess cytotoxicity and selectivity.

These studies provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural features with (5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, allowing for comparative analysis:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-Methyl-6-phenylethynylpyridinePyridine ring, ethynyl groupAntagonist for mGluR5First discovered as an effective mGluR5 antagonist
5-FluoroindoleIndole ring with fluorineAnticancer propertiesFluorine enhances lipophilicity
N-(4-Fluorobenzyl)-N'-phenylureaUrea linkage, fluorobenzeneHerbicidal activityUrea moiety contributes to herbicidal properties

These compounds highlight the diversity within this chemical class while emphasizing the unique combination of functional groups present in (5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, which may confer distinct biological activities not observed in others.

High-resolution mass spectrometry constitutes the definitive analytical method for molecular characterization of JWH-307, providing precise molecular weight determination and diagnostic fragmentation patterns [4] [2]. The compound exhibits a molecular ion peak at m/z 386.1915 [M+H]+ corresponding to the molecular formula C26H24FNO with an exact mass of 385.1842 Da [1] [2]. The high-resolution capabilities enable differentiation from closely related structural analogs through accurate mass measurements with mass accuracies typically below 2 parts per million [5] [6].

The characteristic fragmentation pattern of JWH-307 under electron impact ionization conditions reveals several diagnostic product ions [2] [3]. The base peak appears at m/z 155, corresponding to the naphthalene acylium ion (C11H7O+) formed through alpha-cleavage adjacent to the carbonyl group [2]. Secondary fragmentation yields prominent ions at m/z 127 (naphthalene cation, C10H7+) and m/z 230, representing the fluorinated pyrrole-phenyl fragment [2] [3]. Additional characteristic ions include m/z 385 (molecular ion), m/z 368 (loss of water), and m/z 356 (loss of formaldehyde) [2].

The analytical method demonstrates excellent linearity across the concentration range of 5-1000 μg/mL with correlation coefficients (R²) exceeding 0.9995 [2]. Detection limits reach 1.0 μg/mL using selected ion monitoring mode, providing sufficient sensitivity for forensic applications [2]. The reproducibility of retention times and mass spectral data ensures reliable identification capabilities for routine analytical workflows [5] [2].

Multidimensional Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural information through multidimensional experiments enabling complete assignment of all proton and carbon environments [3] [7]. The 1H nuclear magnetic resonance spectrum of JWH-307 recorded at 400 megahertz in deuterated chloroform exhibits distinctive signal patterns characteristic of the compound's structural motifs [3].

The aromatic region between 6.9-8.6 parts per million contains overlapping multiplets corresponding to the naphthalene and 2-fluorophenyl substituents [3]. The naphthalene protons appear as a characteristic pattern with signals at δ 8.6 (doublet, J = 8.5 hertz, H-2), δ 8.0 (doublet, J = 8.0 hertz, H-8), and multiple overlapping signals between δ 7.4-7.9 representing the remaining aromatic protons [3]. The 2-fluorophenyl moiety generates distinctive coupling patterns with protons at δ 7.0-7.3, exhibiting characteristic fluorine-proton coupling interactions [3].

The pyrrole ring system produces readily identifiable signals with the NH proton appearing as a broad singlet at δ 7.6, while the ring protons appear at δ 6.9 (triplet, J = 2.8 hertz) and δ 7.1 (doublet, J = 2.8 hertz) [3]. The pentyl chain attached to the pyrrole nitrogen generates a characteristic pattern with the N-methylene protons appearing as a triplet at δ 3.8 (J = 7.2 hertz), followed by overlapping multiplets between δ 1.0-1.5 representing the internal methylene groups, and a terminal methyl triplet at δ 0.9 (J = 7.0 hertz) [3].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with complete assignment of all 26 carbon environments [7]. The carbonyl carbon appears characteristically downfield at δ 185.2, while the aromatic carbons span the region between δ 108-160 [7]. The fluorine-bearing carbon exhibits the expected large downfield shift to δ 160.5 with characteristic carbon-fluorine coupling (JC-F = 245 hertz) [7]. The pentyl chain carbons appear in the aliphatic region with the N-methylene at δ 47.8 and the terminal methyl at δ 14.0 [7].

Two-dimensional correlation experiments including heteronuclear single quantum coherence, heteronuclear multiple bond correlation, and correlation spectroscopy provide definitive connectivity information enabling unambiguous structural assignment [7]. These experiments confirm the attachment points of the various substituents and establish the complete molecular framework through long-range coupling relationships [7].

Vibrational Spectroscopy: Infrared and Raman Signatures

Vibrational spectroscopy techniques provide characteristic molecular fingerprints through analysis of fundamental vibrational modes of JWH-307 [8] [9] [10]. Infrared spectroscopy reveals diagnostic absorption bands corresponding to specific functional groups within the molecular structure, while Raman spectroscopy offers complementary information through different selection rules [8] [10].

The infrared spectrum of JWH-307 exhibits several characteristic absorption regions [9]. The aromatic carbon-hydrogen stretching vibrations appear between 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at 2850-2950 wavenumbers [9]. The pyrrole nitrogen-hydrogen stretch generates a medium-intensity band around 3450 wavenumbers [9]. The carbonyl stretching vibration appears as a strong absorption at approximately 1650 wavenumbers, characteristic of conjugated ketone systems [9].

The aromatic carbon-carbon stretching vibrations produce multiple bands between 1450-1600 wavenumbers, reflecting the complex aromatic framework including naphthalene and phenyl substituents [9]. The carbon-fluorine bond generates a characteristic strong absorption between 1000-1300 wavenumbers, providing a diagnostic marker for the fluorinated phenyl group [9]. The naphthalene ring system produces distinctive out-of-plane bending vibrations between 750-900 wavenumbers [9].

Raman spectroscopy demonstrates particular utility for non-destructive analysis of JWH-307 in various matrices [8] [10] [11]. Surface-enhanced Raman spectroscopy achieves detection limits as low as 18 nanograms per milliliter when combined with gold nanoparticle enhancement [10]. The technique proves especially valuable for analysis of synthetic cannabinoids deposited on paper substrates or herbal materials without requiring extensive sample preparation [8] [11].

The Raman spectrum exhibits characteristic bands corresponding to aromatic ring breathing modes, carbon-carbon double bond stretches, and the carbonyl vibration [8] [10]. The fluorinated phenyl group produces distinctive spectral features enabling differentiation from non-fluorinated analogs [10]. Portable Raman instrumentation provides rapid field identification capabilities with spectral acquisition times under one minute [9] [11].

Ultraviolet-Visible Absorption Characteristics and Solvatochromism

The ultraviolet-visible absorption spectrum of JWH-307 reflects the extended conjugation present in the molecular structure, particularly the naphthalene chromophore and its electronic coupling with the carbonyl group [12] [13] [14]. The primary absorption maximum occurs at approximately 285 nanometers in methanol, corresponding to a π→π* electronic transition within the naphthalene-carbonyl system [14] [15].

The compound exhibits pronounced solvatochromic behavior, with absorption maxima varying systematically across different solvent environments [12] [16]. In polar protic solvents such as methanol and ethanol, the absorption maximum appears at 285-287 nanometers [12]. Polar aprotic solvents including acetonitrile and dimethyl sulfoxide produce slight bathochromic shifts to 283-292 nanometers [12]. Non-polar solvents such as hexane generate more substantial red shifts to approximately 295 nanometers [12].

The molar absorption coefficient ranges from 12,000 to 18,000 liters per mole per centimeter, indicating strong electronic transitions characteristic of conjugated aromatic systems [12] [14]. The solvatochromic shifts correlate with solvent polarity parameters including dielectric constant and hydrogen bonding capability [12] [16]. These effects arise from differential solvation of the ground and excited electronic states, with the excited state typically exhibiting enhanced dipolar character [12] [17].

The fluorescence properties of JWH-307 enable sensitive detection methods using fluorescence spectroscopy [13] [14]. The compound exhibits emission maxima between 514-555 nanometers when excited at the absorption maximum [14]. The fluorescence quantum yield varies with solvent environment, generally decreasing in polar solvents due to enhanced non-radiative decay pathways [14]. These photophysical properties facilitate development of fluorescence-based detection methods achieving sub-microgram sensitivity levels [13] [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.7

Hydrogen Bond Acceptor Count

2

Exact Mass

385.18419255 g/mol

Monoisotopic Mass

385.18419255 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06QTR14ONW

Other CAS

914458-26-7

Wikipedia

JWH-307

Dates

Last modified: 08-15-2023
1: Hutter M, Broecker S, Kneisel S, Franz F, Brandt SD, Auwarter V. Metabolism of Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of JWH-007, JWH-019, JWH-203, JWH-307, UR-144, XLR-11, AM-2201, MAM-2201 and AM-694 in Human Urine Using LC-MS/MS. Curr Pharm Biotechnol. 2018 May 9. doi: 10.2174/1389201019666180509163114. [Epub ahead of print] PubMed PMID: 29745330.
2: Göl E, Çok İ. Assessment of types of synthetic cannabinoids in narcotic cases assessed by the Council of Forensic Medicine between 2011-2015, Ankara, Turkey. Forensic Sci Int. 2017 Nov;280:124-129. doi: 10.1016/j.forsciint.2017.09.017. Epub 2017 Oct 4. PubMed PMID: 29028489.
3: Strano-Rossi S, Anzillotti L, Dragoni S, Pellegrino RM, Goracci L, Pascali VL, Cruciani G. Metabolism of JWH-015, JWH-098, JWH-251, and JWH-307 in silico and in vitro: a pilot study for the detection of unknown synthetic cannabinoids metabolites. Anal Bioanal Chem. 2014 Jun;406(15):3621-36. doi: 10.1007/s00216-014-7793-9. Epub 2014 May 8. PubMed PMID: 24804821.
4: Musshoff F, Madea B, Kernbach-Wighton G, Bicker W, Kneisel S, Hutter M, Auwärter V. Driving under the influence of synthetic cannabinoids ("Spice"): a case series. Int J Legal Med. 2014 Jan;128(1):59-64. doi: 10.1007/s00414-013-0864-1. Epub 2013 May 1. PubMed PMID: 23636569.
5: Kneisel S, Auwärter V, Kempf J. Analysis of 30 synthetic cannabinoids in oral fluid using liquid chromatography-electrospray ionization tandem mass spectrometry. Drug Test Anal. 2013 Aug;5(8):657-69. doi: 10.1002/dta.1429. Epub 2012 Oct 18. PubMed PMID: 23081933.
6: Uchiyama N, Kawamura M, Kikura-Hanajiri R, Goda Y. URB-754: a new class of designer drug and 12 synthetic cannabinoids detected in illegal products. Forensic Sci Int. 2013 Apr 10;227(1-3):21-32. doi: 10.1016/j.forsciint.2012.08.047. Epub 2012 Oct 9. PubMed PMID: 23063179.
7: Kneisel S, Auwärter V. Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry after liquid-liquid extraction. J Mass Spectrom. 2012 Jul;47(7):825-35. doi: 10.1002/jms.3020. PubMed PMID: 22791249.
8: Ernst L, Krüger K, Lindigkeit R, Schiebel HM, Beuerle T. Synthetic cannabinoids in "spice-like" herbal blends: first appearance of JWH-307 and recurrence of JWH-018 on the German market. Forensic Sci Int. 2012 Oct 10;222(1-3):216-22. doi: 10.1016/j.forsciint.2012.05.027. Epub 2012 Jun 28. PubMed PMID: 22748479.

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